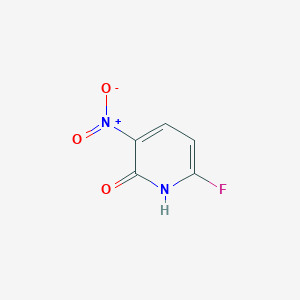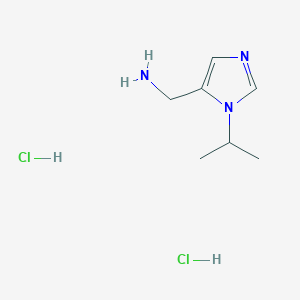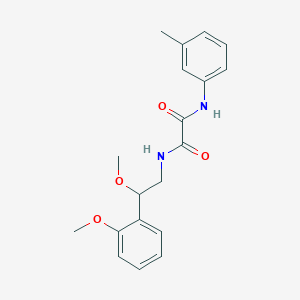
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide, also known as MT-45, is a synthetic opioid that has gained attention in recent years due to its potential for abuse and addiction. The compound was first synthesized in the 1970s and was initially used as a research chemical. However, it has since been banned in several countries due to its harmful effects.
科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural analysis of oxalate compounds related to N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide have been extensively studied. Şahin et al. (2015) focused on the synthesis and molecular structure of (2-methoxyphenyl)oxalate, detailing spectroscopic analysis and thermodynamic parameters. Their research provides insights into the chemical behavior and structural parameters governing similar compounds' reactivity and stability. Mamedov et al. (2016) developed a novel synthetic approach for N-(2-carboxyphenyl)aryloxalmonoamides, showcasing a methodology that could be applicable to the synthesis of compounds like N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide, enhancing the chemical toolkit available for creating such complex molecules (Şahin et al., 2015); (Mamedov et al., 2016).
Molecular Modeling and Reactivity
Molecular modeling studies provide a theoretical framework for understanding the reactivity and properties of oxalamide derivatives. The work by Şahin et al. (2015) includes optimized molecular structure, harmonic vibrational frequencies, and thermodynamic properties, offering a comprehensive view of the energetic behavior in different solvent media. Such studies are crucial for predicting new compound behaviors and facilitating the design of molecules with desired properties for specific applications.
Applications in Catalysis
Research on related compounds indicates potential applications in catalysis. For example, the study on the hydrogenation of dimethyl oxalate to produce 2-methoxyethanol highlights the importance of surface acidity in catalysis, which could be relevant for compounds like N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide in facilitating or optimizing chemical reactions (Cui et al., 2014).
特性
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-7-6-8-14(11-13)21-19(23)18(22)20-12-17(25-3)15-9-4-5-10-16(15)24-2/h4-11,17H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCSCBRHSXONBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-fluoronicotinamide](/img/structure/B2967112.png)
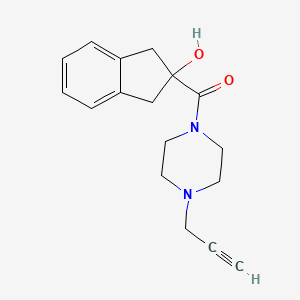
![2-[5-(2-Hexyldecyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2967114.png)
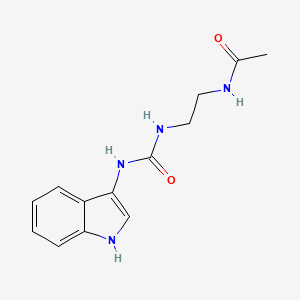
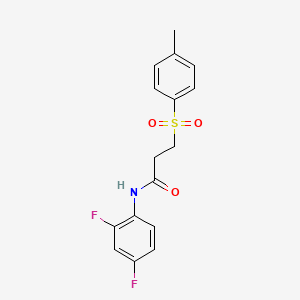
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2967119.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2967123.png)
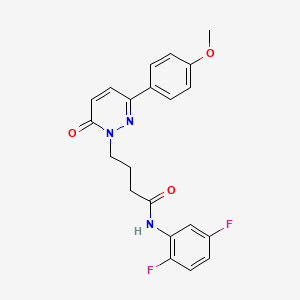
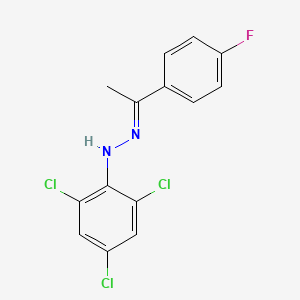
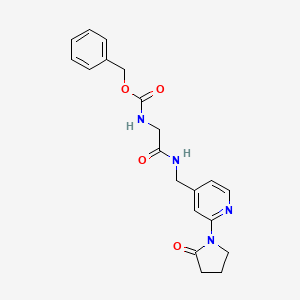
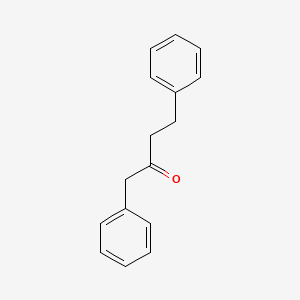
![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2967130.png)
